Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate
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Overview
Description
Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Therefore, it’s plausible that Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate may interact with similar targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with thiophene-2-carboxaldehyde under Friedel-Crafts acylation conditions. The resulting intermediate is further reacted with methyl carbamate in the presence of a base to yield the final product.
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Step 1: Preparation of Thiophene-2-carbonyl Chloride
Reagents: Thiophene-2-carboxylic acid, Thionyl chloride (SOCl₂)
Conditions: Reflux in anhydrous conditions
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Step 2: Friedel-Crafts Acylation
Reagents: Thiophene-2-carbonyl chloride, Thiophene-2-carboxaldehyde, Aluminum chloride (AlCl₃)
Conditions: Anhydrous conditions, low temperature
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Step 3: Formation of this compound
Reagents: Intermediate from Step 2, Methyl carbamate, Base (e.g., Sodium hydride)
Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene rings can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reagents: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures
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Reduction: : Reduction of the carbonyl group can be achieved using reducing agents.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Conditions: Low temperatures, inert atmosphere
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Substitution: : The thiophene rings can undergo electrophilic substitution reactions.
Reagents: Halogens (e.g., bromine), nitrating agents
Conditions: Controlled temperatures, presence of catalysts
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives of the carbonyl group
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . This compound could be a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and as intermediates in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-carboxaldehyde
- Methyl thiophene-2-carboxylate
Uniqueness
Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is unique due to the presence of both a carbamate group and a bis-thiophene structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler thiophene derivatives.
Properties
IUPAC Name |
methyl N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-16-12(15)13-7-8-4-5-10(18-8)11(14)9-3-2-6-17-9/h2-6H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFWPKBZRVHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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